molecular formula C28H40O9 B12084386 7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

Cat. No.: B12084386
M. Wt: 520.6 g/mol
InChI Key: VBSDZUADEVYQKN-UHFFFAOYSA-N
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Description

Glaucoside A is a steroid glycoside derived from the plant Cynanchum glaucescens. It is known for its unique structure, which includes a steroid nucleus attached to a sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glaucoside A can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the glycosylation of glaucogenin A with β-D-oleandropyranoside under specific reaction conditions . Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds, offering a more environmentally friendly approach .

Industrial Production Methods: Industrial production of Glaucoside A typically involves the extraction of the compound from Cynanchum glaucescens. This process includes the isolation of glaucogenin A, followed by glycosylation to form Glaucoside A. The use of bioreactors and optimized enzymatic processes can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Glaucoside A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glaucoside A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glaucoside A involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting the activity of certain enzymes, leading to alterations in cellular processes. For example, Glaucoside A can inhibit the sodium-potassium ATPase enzyme, affecting ion transport and cellular homeostasis .

Comparison with Similar Compounds

Uniqueness of Glaucoside A: Glaucoside A is unique due to its specific glycosylation pattern and its derivation from Cynanchum glaucescens. This distinct structure contributes to its unique biochemical properties and potential therapeutic applications .

Properties

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

7-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3

InChI Key

VBSDZUADEVYQKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O

Origin of Product

United States

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